molecular formula C42H50N4O4S2 B12725188 4-(2-Ethoxy-2-phenylethyl)piperazinyl 2-((2-((4-(2-ethoxy-2-phenylethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone CAS No. 78010-21-6

4-(2-Ethoxy-2-phenylethyl)piperazinyl 2-((2-((4-(2-ethoxy-2-phenylethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone

Cat. No.: B12725188
CAS No.: 78010-21-6
M. Wt: 739.0 g/mol
InChI Key: PGPIBOORMOZQCX-UHFFFAOYSA-N
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Description

4-(2-Ethoxy-2-phenylethyl)piperazinyl 2-((2-((4-(2-ethoxy-2-phenylethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone is a complex organic compound featuring a piperazine ring, ethoxy groups, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethoxy-2-phenylethyl)piperazinyl 2-((2-((4-(2-ethoxy-2-phenylethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxy-2-phenylethyl)piperazinyl 2-((2-((4-(2-ethoxy-2-phenylethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(2-Ethoxy-2-phenylethyl)piperazinyl 2-((2-((4-(2-ethoxy-2-phenylethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-ethoxy-2-phenylethyl)piperazinyl 2-((2-((4-(2-ethoxy-2-phenylethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone involves its interaction with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(2-Ethoxy-2-phenylethyl)piperazin-1-yl)-2-methyl-1-phenylpropan-1-one
  • 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid

Uniqueness

4-(2-Ethoxy-2-phenylethyl)piperazinyl 2-((2-((4-(2-ethoxy-2-phenylethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

78010-21-6

Molecular Formula

C42H50N4O4S2

Molecular Weight

739.0 g/mol

IUPAC Name

[2-[[2-[4-(2-ethoxy-2-phenylethyl)piperazine-1-carbonyl]phenyl]disulfanyl]phenyl]-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C42H50N4O4S2/c1-3-49-37(33-15-7-5-8-16-33)31-43-23-27-45(28-24-43)41(47)35-19-11-13-21-39(35)51-52-40-22-14-12-20-36(40)42(48)46-29-25-44(26-30-46)32-38(50-4-2)34-17-9-6-10-18-34/h5-22,37-38H,3-4,23-32H2,1-2H3

InChI Key

PGPIBOORMOZQCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN1CCN(CC1)C(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)N4CCN(CC4)CC(C5=CC=CC=C5)OCC)C6=CC=CC=C6

Origin of Product

United States

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